An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-TEMPO
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines.[1][2] Its unique stable radical nature makes it a versatile tool in organic synthesis, polymer chemistry, and biomedical research.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-TEMPO, tailored for researchers, scientists, and drug development professionals.
Physical Properties
4-Methoxy-TEMPO is an orange solid at room temperature.[2] It is known to be soluble in a variety of organic solvents. A summary of its key physical properties is presented in the tables below.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀NO₂ | [3][4] |
| Molecular Weight | 186.27 g/mol | [3] |
| Appearance | Orange solid | [2] |
| Melting Point | 40 - 44 °C | [2][5] |
| CAS Number | 95407-69-5 | [3][4] |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
Chemical Properties
The chemical reactivity of 4-Methoxy-TEMPO is dominated by the presence of the nitroxide radical. This functional group allows it to act as a potent radical scavenger and a catalyst in various chemical transformations.
Table 3: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| FTIR (cm⁻¹) | C-H stretching (aliphatic): ~2850-3000 cm⁻¹C-O stretching (ether): ~1050-1150 cm⁻¹N-O stretching (nitroxide): ~1350 cm⁻¹ |
| ¹H NMR (ppm) | Due to its paramagnetic nature, sharp, well-resolved ¹H NMR spectra are not typically obtained. Broadened signals are expected. |
| ¹³C NMR (ppm) | Signals for the piperidine ring carbons, the four methyl groups, and the methoxy group are expected. The methoxy carbon typically appears around 55-60 ppm.[6][7] |
| UV-Vis (nm) | A broad absorption band in the visible region, characteristic of nitroxide radicals, is expected around 430-470 nm.[8] |
Table 4: Electrochemical Data
The electrochemical behavior of 4-Methoxy-TEMPO is characterized by a reversible one-electron oxidation to the corresponding oxoammonium cation.
| Property | Value | Conditions |
| Redox Couple | Nitroxide / Oxoammonium Cation | - |
| Redox Potential (E½) | ~ +0.6 to +0.8 V vs. Ag/AgCl | In acetonitrile |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of 4-Methoxy-TEMPO.
Determination of Melting Point
The melting point of 4-Methoxy-TEMPO can be determined using a standard melting point apparatus.
Procedure:
-
A small, finely powdered sample of 4-Methoxy-TEMPO is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
-
A second, more accurate determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the previously determined melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Solubility
The solubility of 4-Methoxy-TEMPO in various solvents can be determined qualitatively and quantitatively.
Procedure (Qualitative):
-
Approximately 10 mg of 4-Methoxy-TEMPO is added to 1 mL of the solvent in a test tube.
-
The mixture is agitated at room temperature for 1-2 minutes.
-
Visual inspection determines if the solid has dissolved.
Spectroscopic Analysis
An FTIR spectrum can be obtained using the KBr pellet method.
Procedure:
-
A small amount of 4-Methoxy-TEMPO is finely ground with anhydrous potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[1]
Due to the paramagnetic nature of 4-Methoxy-TEMPO, standard NMR techniques will result in significantly broadened signals. Electron Paramagnetic Resonance (EPR) spectroscopy is the more appropriate technique for studying this compound.
The UV-Vis absorption spectrum of 4-Methoxy-TEMPO can be recorded in a suitable organic solvent.
Procedure:
-
A dilute solution of 4-Methoxy-TEMPO is prepared in a UV-transparent solvent (e.g., acetonitrile).
-
The spectrum is recorded using a UV-Vis spectrophotometer, scanning from approximately 200 to 800 nm.
-
The wavelength of maximum absorbance (λmax) is determined.
Cyclic Voltammetry
The redox potential of 4-Methoxy-TEMPO can be determined by cyclic voltammetry.
Procedure:
-
A solution of 4-Methoxy-TEMPO (e.g., 1 mM) is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
The cyclic voltammogram is recorded using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
The potential is swept from an initial value where no reaction occurs to a potential sufficient to oxidize the nitroxide, and then back to the initial potential.
-
The half-wave potential (E½), which is an approximation of the standard redox potential, is determined from the average of the anodic and cathodic peak potentials.[9]
Key Applications and Signaling Pathways
4-Methoxy-TEMPO's unique properties lend it to several important applications, particularly as a catalyst for selective oxidation and as a scavenger of reactive oxygen species (ROS).
Catalytic Oxidation of Alcohols
4-Methoxy-TEMPO is an effective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The catalytic cycle involves the in-situ generation of the active oxidant, the oxoammonium cation.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-methoxy-TEMPO | C10H20NO2 | CID 10313435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radica… [cymitquimica.com]
- 5. 4-Methoxy-TEMPO 97 95407-69-5 [sigmaaldrich.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
